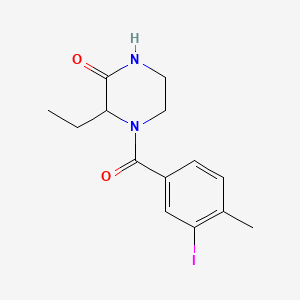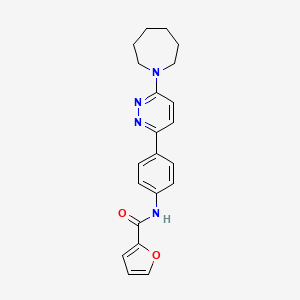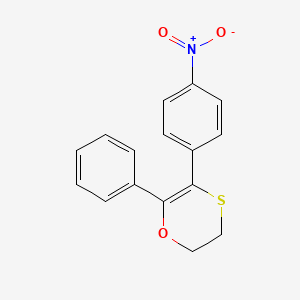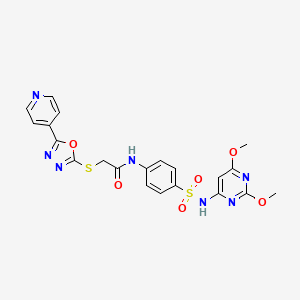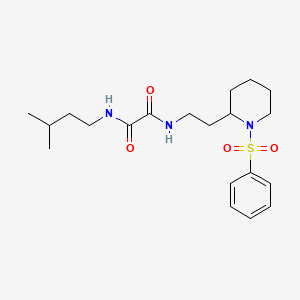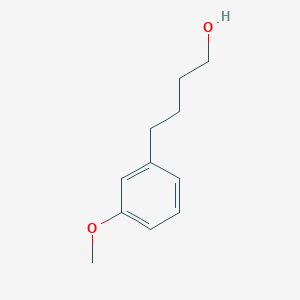
Benzenebutanol, 3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzenebutanol, 3-methoxy-” is a chemical compound with the molecular formula C11H16O2. It is also known as Phenethyl alcohol, m-methoxy-; m-Methoxyphenethyl alcohol; m-Methoxyphenylethanol; 1-(2-Hydroxyethyl)-3-methoxybenzene; 2-(3-Methoxyphenyl)ethanol; 3-Methoxyphenethyl alcohol .
Chemical Reactions Analysis
While specific chemical reactions involving “Benzenebutanol, 3-methoxy-” are not detailed in the sources retrieved, similar compounds like d3-methoxy species have been studied for their reactions with benzene .Wissenschaftliche Forschungsanwendungen
Ultraviolet Filter Applications
"Benzenebutanol, 3-methoxy-", also recognized in various research contexts as Benzophenone-3 (BP-3), is primarily utilized as an ultraviolet (UV) filter in skincare products. Its effectiveness in absorbing UV radiation makes it a common ingredient in sunscreens and other personal care items aimed at protecting the skin from the harmful effects of sunlight. Studies have highlighted its widespread use not only in cosmetics but also as a food additive, indicating its multifaceted applications beyond skincare. The presence of BP-3 and similar phenolic compounds in biological fluids such as urine, amniotic fluid, and placental tissue has raised questions regarding its impact on human health, particularly concerning reproductive toxicity. Research in humans has suggested potential links between high levels of BP-3 exposure and variations in birth weights and gestational ages, while animal studies have observed effects on reproductive parameters such as sperm density and estrous cycles. These findings suggest that while BP-3 serves a protective role against UV radiation, its endocrine-disrupting potential warrants further investigation to fully understand its safety profile (Ghazipura et al., 2017).
Metabolic and Environmental Concerns
The metabolism of BP-3 has been extensively studied to assess its environmental persistence and potential health risks. Upon dermal administration in male rats, BP-3 exhibited rapid absorption and a biphasic disappearance from plasma, indicating its systemic availability and potential for bioaccumulation. The identification of several metabolites in plasma underscores the complexity of its metabolic pathway, which includes extensive binding to plasma proteins and tissue distribution. This suggests that the environmental and health impacts of BP-3, particularly its role in endocrine disruption, are multifaceted and require a comprehensive understanding of its pharmacokinetics (Okereke et al., 1994).
In the context of environmental science, the atmospheric oxidation mechanism of benzene, a structural component of "Benzenebutanol, 3-methoxy-", has been investigated to understand its fate in the environment. The study of alkoxy radical intermediates formed during the oxidation process reveals insights into the atmospheric chemistry of benzene derivatives. This research is crucial for predicting the environmental behavior of volatile organic compounds and assessing their impact on air quality and climate change (Wang et al., 2013).
Safety And Hazards
While specific safety data for “Benzenebutanol, 3-methoxy-” is not available in the sources retrieved, similar compounds often require precautions such as keeping away from heat, sparks, open flames, and hot surfaces; washing contaminated skin thoroughly after handling; and wearing protective gloves, protective clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h4,6-7,9,12H,2-3,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHUEWFPQOHLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)butan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2728237.png)
![4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2728238.png)
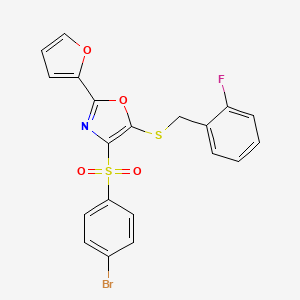
![3-[[(2R,4Ar,7S,8S,8aR)-7-hydroxy-8-[(Z)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,1,4a,7,8a-pentamethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl]oxy]-3-oxopropanoic acid](/img/structure/B2728241.png)
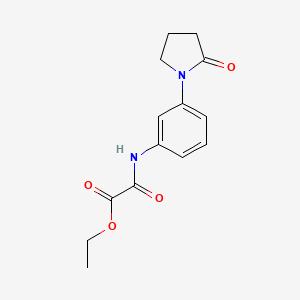
![3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2728243.png)
![3-(cyclohexanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2728245.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2728246.png)
